molecular formula C13H13ClN2O4 B6345150 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264047-52-0

1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

Cat. No. B6345150
CAS RN: 1264047-52-0
M. Wt: 296.70 g/mol
InChI Key: ZJVWMIYLOIFWTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid, also known as CEPEPC, is a pyrazole-based carboxylic acid that has been studied for its potential applications in scientific research. CEPEPC is a synthetic compound that has been found to have a number of biochemical and physiological effects, as well as potential advantages and limitations for laboratory experiments.

Scientific Research Applications

1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in scientific research. It has been found to act as an inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is an enzyme that is involved in the breakdown of anandamide, an endocannabinoid that is involved in pain modulation, appetite, and other physiological processes. 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has also been studied for its potential applications in the field of cancer research. It has been found to act as an inhibitor of the enzyme fatty acid synthase (FAS), which plays a role in the biosynthesis of fatty acids. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been studied for its potential applications in the field of neurodegenerative disease research.

Mechanism of Action

1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid acts as an inhibitor of FAAH and FAS by binding to these enzymes and blocking their activity. By blocking the activity of FAAH, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid increases the levels of anandamide in the body, which can have a number of beneficial effects. By blocking the activity of FAS, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibits the biosynthesis of fatty acids, which can be beneficial in the treatment of certain types of cancer.
Biochemical and Physiological Effects
1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have a number of biochemical and physiological effects. By blocking the activity of FAAH, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid increases the levels of anandamide in the body, which can have a number of beneficial effects, including pain relief and appetite suppression. By blocking the activity of FAS, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid inhibits the biosynthesis of fatty acids, which can be beneficial in the treatment of certain types of cancer. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has been found to have antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid has a number of advantages and limitations for laboratory experiments. One of the main advantages of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its high solubility in a variety of solvents, which makes it easy to use in laboratory experiments. In addition, 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is stable in a wide range of temperatures and pH levels, which makes it suitable for use in a variety of laboratory experiments. However, one of the main limitations of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is its low bioavailability, which limits its potential applications in laboratory experiments.

Future Directions

There are a number of potential future directions for research on 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. One potential direction is to further investigate its potential applications in the field of cancer research. Another potential direction is to investigate its potential applications in the field of neurodegenerative disease research. In addition, further research could be conducted to investigate the potential therapeutic applications of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid. Finally, further research could be conducted to investigate the effects of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid on other enzymes and biochemical pathways.

Synthesis Methods

1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is synthesized through the reaction of 2-chlorophenylacetic acid and ethyl chloroformate in the presence of triethylamine. This reaction is carried out in a solvent such as dichloromethane at room temperature. The reaction takes place through a nucleophilic substitution and results in the formation of 1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid.

properties

IUPAC Name

2-(2-chlorophenyl)-5-ethoxycarbonyl-3,4-dihydropyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-2-20-13(19)9-7-11(12(17)18)16(15-9)10-6-4-3-5-8(10)14/h3-6,11H,2,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVWMIYLOIFWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)-3-(ethoxycarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid

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